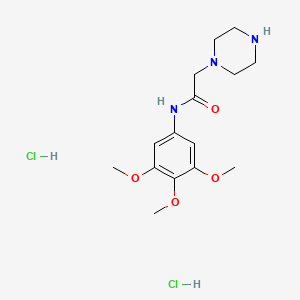
2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride
Vue d'ensemble
Description
2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The compound is characterized by the presence of a piperazine ring and a trimethoxyphenyl group, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride typically involves a multi-step procedure. The synthetic route generally includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a substitution reaction, where the piperazine ring reacts with a trimethoxyphenyl derivative under specific conditions.
Acetylation: The final step involves the acetylation of the piperazine derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is studied for its potential use in the treatment of various diseases, including viral infections, psychiatric disorders, and bacterial infections.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. By binding to these receptors, the compound can modulate their activity and exert its therapeutic effects. Additionally, the compound may interact with other cellular targets, leading to its antimicrobial and antiviral properties .
Comparaison Avec Des Composés Similaires
2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds also contain a piperazine ring and exhibit similar biological activities, including antimicrobial and antipsychotic properties.
Piperazine Derivatives: Other piperazine derivatives, such as those with different substituents on the piperazine ring, can also be compared in terms of their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the piperazine ring and the trimethoxyphenyl group, which contribute to its distinct chemical and biological characteristics .
Propriétés
IUPAC Name |
2-piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4.2ClH/c1-20-12-8-11(9-13(21-2)15(12)22-3)17-14(19)10-18-6-4-16-5-7-18;;/h8-9,16H,4-7,10H2,1-3H3,(H,17,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBGUYKTQSHFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)
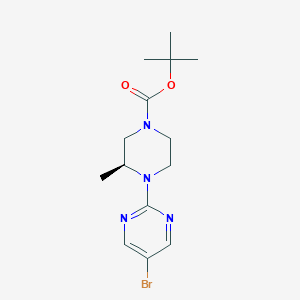
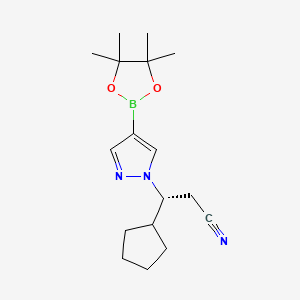
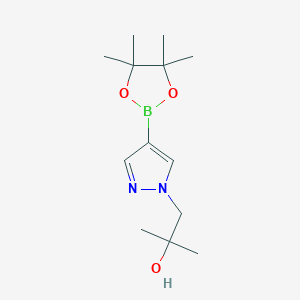
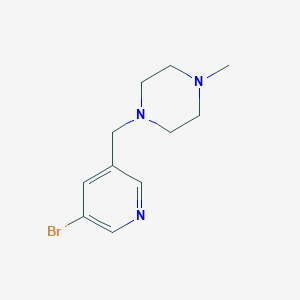
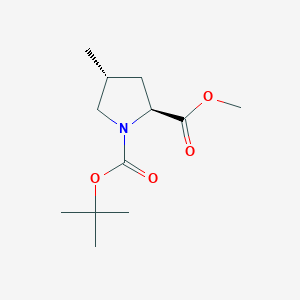
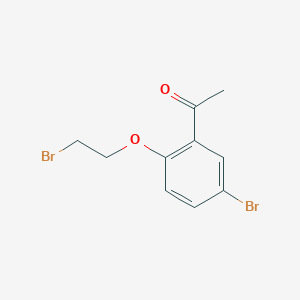


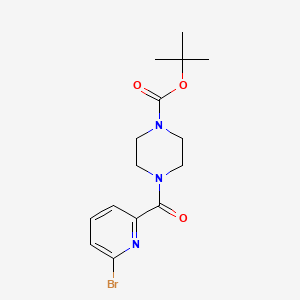
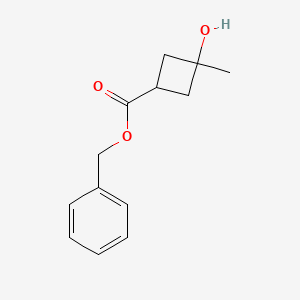
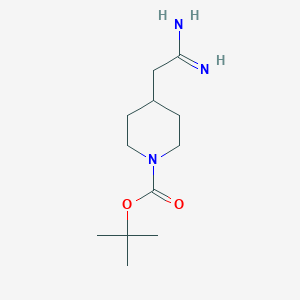

![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)
